molecular formula C20H16O3 B15456324 2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate CAS No. 62244-93-3

2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate

Cat. No.: B15456324
CAS No.: 62244-93-3
M. Wt: 304.3 g/mol
InChI Key: RZRFTHYEBSFGCC-UHFFFAOYSA-N
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Description

2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This ester compound features a benzoate group linked to a 6-methyl-2-naphthalenyl ketone moiety, a structural motif seen in bioactive molecules. Research into compounds with similar naphthalene-based structures shows they are of significant interest in medicinal chemistry. For instance, derivatives containing naphthalenyl groups are being explored for their potential as dual inhibitors of key enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA), which are targets in anti-tuberculosis drug discovery . Furthermore, naphthalene-containing molecules are actively investigated as modulators of biological targets such as the orphan nuclear receptor Nur77, which plays a critical role in regulating cell growth and apoptosis, highlighting their potential in anticancer research . The structural features of this compound make it a valuable intermediate or building block for the synthesis of more complex molecules for pharmaceutical and biological research. Researchers can utilize this chemical to develop novel compounds for activity screening and mechanism of action studies. This product is strictly for Research Use Only and is not approved for any other use.

Properties

CAS No.

62244-93-3

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

[2-(6-methylnaphthalen-2-yl)-2-oxoethyl] benzoate

InChI

InChI=1S/C20H16O3/c1-14-7-8-17-12-18(10-9-16(17)11-14)19(21)13-23-20(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

RZRFTHYEBSFGCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate is an organic compound classified as a benzoate ester, with a molecular formula of C18_{18}H16_{16}O3_3 and a molecular weight of approximately 304.339 g/mol. This compound features a 6-methylnaphthalene moiety, which is significant for its aromatic character and potential biological activity. The presence of carbonyl and ester functional groups in its structure suggests various reactivity profiles that could be exploited in biological systems.

The compound's structure can be represented as follows:

C18H16O3\text{C}_{18}\text{H}_{16}\text{O}_{3}

Key Features

  • Functional Groups : Carbonyl (C=O) and ester (RCOOR') functionalities.
  • Reactivity : Potential for nucleophilic attack due to the carbonyl group, leading to various synthetic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that compounds with similar structures may exhibit properties such as:

  • Antimicrobial Activity : Compounds with naphthalene moieties have been documented to possess antimicrobial properties.
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways.

In Vitro Studies

Recent studies have focused on the inhibition of lysosomal phospholipase A2 (LPLA2), which is crucial for various cellular processes. The inhibition of this enzyme could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

CompoundActivityReference
This compoundInhibits LPLA2
BenzbromaroneXanthine oxidase inhibitor
BenfluorexAnorectic and hypolipidemic

Case Studies

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at varying concentrations.
    • Methodology : Disk diffusion method was employed to assess antimicrobial activity.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
  • Anti-inflammatory Potential : Another investigation explored the anti-inflammatory effects by measuring the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages.
    • Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, suggesting a potential role in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenacyl Benzoate Derivatives

Compound Name Core Substituent Conformation Key Structural Notes Reference
2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate 6-Methylnaphthalen-2-yl Not reported Naphthalene core with methyl substitution Target
2-(Adamantan-1-yl)-2-oxoethyl benzoate Adamantane Synclinal (θ = 75–80°) Bulky adamantane group; head-to-tail packing
2-(Benzofuran-2-yl)-2-oxoethyl benzoate Benzofuran Synclinal or anti-periplanar Conformation depends on substituents (e.g., nitro vs. amino groups)
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-Bromophenyl Not reported Electron-withdrawing bromo substituent
Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate 4-Nitrophenyl with sulfinyl Not reported Nitro and sulfinyl groups enhance enzyme inhibition

Key Observations:

  • Adamantane Derivatives : The adamantane group induces a synclinal conformation (torsion angle ~75–80°) and promotes head-to-tail molecular packing, enhancing crystallinity .
  • Benzofuran Derivatives: Substituents on the phenyl ring dictate conformation. For example, nitro groups (electron-withdrawing) favor synclinal conformations, while amino groups (electron-donating) lead to anti-periplanar arrangements (θ = 163–180°) .
  • Naphthalene vs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Reference
This compound ~308 (estimated) Low in polar solvents (predicted) Not reported Target
2-(Adamantan-1-yl)-2-oxoethyl benzoate ~330 Moderate in DMSO 120–125
Ethyl 2-methoxybenzoate 180.20 Soluble in ethanol -10 to -8
2-{4-Nitrophenyl}-2-oxoethyl benzoate ~462.45 Low in water Not reported

Key Observations:

  • Solubility : Methyl and adamantane substituents generally reduce aqueous solubility compared to methoxy or smaller alkyl groups (e.g., ethyl 2-methoxybenzoate) .
  • Thermal Stability : Adamantane and naphthalene derivatives exhibit higher melting points due to rigid, bulky cores enhancing crystalline packing .

Preparation Methods

Silver Nitrate-Mediated Displacement

A robust method involves the substitution of a halogen atom in a 2-(haloethyl)-6-methylnaphthalene precursor with a benzoate group. This approach parallels methodologies observed in nitrooxypropanol syntheses, where AgNO$$_3$$ facilitates halide displacement in acetonitrile. For instance, reacting 2-(bromoethyl)-6-methylnaphthalene with silver benzoate in refluxing acetonitrile (24–48 hours) yields the target compound after filtration and chromatographic purification. Key advantages include:

  • High regioselectivity : The electron-withdrawing oxo group adjacent to the halogen enhances reactivity at the β-position.
  • Solvent compatibility : Acetonitrile’s polar aprotic nature stabilizes the transition state, achieving yields up to 70% under optimized conditions.

Kinetics of Substitution Reactions

The reaction follows second-order kinetics, with rate constants dependent on the leaving group’s ability (Br > Cl) and the steric profile of the naphthalene substrate. Silver coordination to the halogen weakens the C–X bond, lowering the activation energy for nucleophilic attack by the benzoate anion.

Friedel-Crafts Acylation and Sequential Esterification

Acylation of 6-Methylnaphthalene

Friedel-Crafts acylation introduces the 2-oxoethyl group directly onto the naphthalene ring. Using chloroacetyl chloride and AlCl$$_3$$ in dichloromethane, 6-methylnaphthalene undergoes electrophilic substitution at the 2-position to form 2-(chloroacetyl)-6-methylnaphthalene. Critical parameters include:

  • Temperature control : Reactions conducted at 0–5°C minimize polysubstitution.
  • Stoichiometry : A 1:1 molar ratio of naphthalene to acyl chloride prevents diacylation.

Esterification with Benzoic Acid Derivatives

The chloroketone intermediate is subsequently esterified via two pathways:

  • Nucleophilic acyl substitution : Treatment with sodium benzoate in DMF (120°C, 12 hours) displaces chloride, yielding the benzoate ester.
  • Schotten-Baumann conditions : Reacting the chloroketone with benzoyl chloride in aqueous NaOH forms the ester interface, though this method risks hydrolysis of the oxo group.

Oxidation-Esterification Tandem Approach

Synthesis of 2-(6-Methylnaphthalen-2-yl)ethanol

Reduction of 2-acetyl-6-methylnaphthalene using NaBH$$4$$ in methanol produces 2-(6-methylnaphthalen-2-yl)ethanol, a secondary alcohol precursor. The reaction proceeds quantitatively at 0°C, with the alcohol isolated via extraction (ethyl acetate/water) and dried over Na$$2$$SO$$_4$$.

Oxidation to 2-Oxoethyl Intermediate

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde. Alternative oxidants like Jones reagent risk over-oxidation to carboxylic acids and are avoided.

Steglich Esterification

The aldehyde is protected as its methyl ester via reaction with methyl benzoate under Mitsunobu conditions (DIAD, PPh$$_3$$), followed by transesterification with benzyl alcohol using lipase catalysts. This method achieves enantiomeric excess >90% but requires stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Substitution Reactions

In AgNO$$_3$$-mediated routes, competing elimination to form α,β-unsaturated ketones is suppressed by maintaining a low dielectric constant solvent (ε < 20). Side products include:

  • Benzoic anhydride : From over-alkylation of the benzoate anion.
  • Diastereomeric esters : When chiral centers form during nucleophilic attack, though racemization typically occurs under reaction conditions.

Thermal Decomposition Risks

Prolonged heating (>80°C) induces retro-Friedel-Crafts decomposition, regenerating 6-methylnaphthalene and benzoic anhydride. Differential scanning calorimetry (DSC) studies recommend maintaining temperatures below 60°C during purification.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, with the oxoethyl group’s methylene protons resonating as a singlet at δ 4.3 ppm.
  • IR : Strong absorptions at 1720 cm$$^{-1}$$ (ester C=O) and 1680 cm$$^{-1}$$ (ketone C=O) confirm functional groups.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a single peak at 12.3 minutes, confirming >98% purity. Residual solvents (acetonitrile, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Considerations

Catalytic Efficiency and Cost

The AgNO$$_3$$-mediated route, while efficient, faces scalability challenges due to silver’s high cost (≈$580/kg). Alternatives employing Fe$$^0$$ nanoparticles (≈$12/kg) show promise but require longer reaction times (72 hours).

Green Chemistry Metrics

  • Atom economy : 84% for the nucleophilic substitution pathway vs. 76% for Friedel-Crafts acylation.
  • Process mass intensity (PMI) : 23 kg/kg for multistep syntheses, necessitating solvent recovery systems to improve sustainability.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylnaphthalen-2-yl)-2-oxoethyl benzoate, and how can reaction conditions be optimized?

Answer: The synthesis involves esterification between a naphthalene-derived alcohol (e.g., 6-methylnaphthalen-2-ol) and benzoyl chloride derivatives. Key steps include:

  • Step 1: Activation of the carboxylic acid (e.g., benzoyl chloride) using thionyl chloride or DCC.
  • Step 2: Nucleophilic substitution with a phenacyl bromide intermediate (e.g., 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone).
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Parameters (based on structural analogs):

ParameterOptimal RangeReference Compound Example
Temperature0–5°C (activation step)Phenacyl benzoate derivatives
SolventDry dichloromethane or THFEthyl 2-methylbenzoate
CatalystDMAP or pyridineMethyl 2-(1-naphthoyl)benzoate

Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy: Confirm ester carbonyl signals (δ ~168–170 ppm in 13^{13}C NMR) and naphthyl proton environments (δ 7.2–8.5 ppm in 1^1H NMR) .
  • X-ray Crystallography: Resolve steric effects from the 6-methylnaphthalene group (e.g., compare with 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate ).
  • HPLC-MS: Detect impurities (<0.5%) using a C18 column (acetonitrile/water mobile phase).

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is influenced by:

  • Hydrolysis: Susceptible to ester hydrolysis in aqueous basic conditions (pH >9). Stabilize with anhydrous storage .
  • Photolysis: Phenacyl esters undergo photolytic cleavage under UV light (λ = 254 nm). Store in amber vials .
  • Thermal Degradation: Decomposes above 150°C (TGA data from analogs ).

Advanced Research Questions

Q. What mechanistic insights exist for its photolytic behavior, and how can this inform experimental design?

Answer: Phenacyl esters undergo Norrish Type I cleavage under UV light, generating radicals and ketones . For this compound:

  • Mechanism:
    • UV exposure → homolytic cleavage of C–O bond → naphthylmethyl radical + benzoyloxy radical.
    • Radical recombination forms side products (e.g., dimerized naphthalene derivatives).
  • Experimental Design:
    • Use λ = 300–350 nm for controlled photolysis.
    • Monitor via ESR spectroscopy to detect radical intermediates .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Answer: Discrepancies in dihedral angles (e.g., naphthyl vs. benzoyl orientation) can arise from polymorphism or solvent effects. Strategies include:

  • Single-Crystal X-ray Diffraction: Compare with 2-(4-fluorophenyl)-2-oxoethyl 2-methoxybenzoate (Acta Cryst. E ).
  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to validate experimental vs. theoretical torsion angles .

Q. What computational methods predict its bioactivity, and how do they align with experimental results?

Answer:

  • Molecular Docking: Screen against cyclooxygenase-2 (COX-2) using AutoDock Vina (binding affinity < -8.0 kcal/mol inferred from benzofuran analogs ).
  • ADMET Prediction: Use SwissADME to assess logP (~3.5) and BBB permeability (low, due to ester groups).
  • Validation: Compare with in vitro anti-inflammatory assays (e.g., COX-2 inhibition IC50) .

Q. How can researchers address contradictions in reported reaction yields for its synthesis?

Answer: Yield discrepancies (~40–85%) may stem from:

  • Steric Hindrance: Bulkier 6-methylnaphthalene group slows nucleophilic substitution.
  • Validation Steps:
    • Replicate under inert atmosphere (N₂/Ar) to exclude moisture .
    • Use high-purity starting materials (HPLC >98%).
    • Quantify via 1^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies optimize its selectivity in biological target interactions?

Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂ at benzoyl para-position) to enhance electrophilicity .
  • Competitive Binding Assays: Use fluorescence polarization to measure displacement of known ligands (e.g., dansyl-labeled probes) .

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